molecular formula C14H24N4 B11791572 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine

Katalognummer: B11791572
Molekulargewicht: 248.37 g/mol
InChI-Schlüssel: BFDASPOXHDFWAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a propan-1-amine group. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multiple steps. One common method involves the reaction of 1-methyl-4-(6-nitropyridin-3-yl)piperazine with palladium on activated carbon in methanol. This reaction is carried out under an atmosphere of hydrogen gas at room temperature for several hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-4-(6-aminopyridin-3-yl)piperazine
  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid

Uniqueness

1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, pyridine ring, and propan-1-amine group makes it a versatile compound for various research applications .

Eigenschaften

Molekularformel

C14H24N4

Molekulargewicht

248.37 g/mol

IUPAC-Name

1-[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C14H24N4/c1-4-13(15)12-9-11(2)14(16-10-12)18-7-5-17(3)6-8-18/h9-10,13H,4-8,15H2,1-3H3

InChI-Schlüssel

BFDASPOXHDFWAW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.